N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide is a complex organic compound with potential applications in medicinal chemistry. The compound features a unique structure that includes a pyrimidine and pyrazole moiety, which are often found in biologically active molecules. Its IUPAC name reflects its intricate molecular architecture, which suggests possible interactions with biological targets.
This compound can be sourced from various chemical suppliers and databases, including PubChem and specialized chemical catalogs. The compound's CAS number is 2762422-55-7, indicating its unique identification within chemical registries.
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide belongs to the class of organic compounds known as amides. It is characterized by the presence of both a butyramide functional group and heterocyclic rings, which contribute to its chemical properties and potential biological activity.
The synthesis of N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
The synthesis may require specific conditions such as controlled temperature, pH adjustments, and the use of catalysts or solvents to enhance yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular formula of N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide is C18H18N5O2, indicating a relatively complex structure with multiple functional groups. The structural representation includes:
The molecular weight is approximately 355.37 g/mol. The compound's structure can be represented using SMILES notation: O=C(NC1=CC(C)=NN1C2=NC(CC)=CC(N2)=O)C3=CC(C)=CC=C3F, which provides insight into its connectivity and functional groups.
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide may participate in various chemical reactions typical of amides and heterocycles:
Understanding these reactions requires knowledge of reaction mechanisms involving nucleophiles and electrophiles, as well as considerations for steric hindrance due to the bulky groups present in the molecule.
Potential mechanisms could involve inhibition or modulation of target proteins involved in disease processes, possibly through competitive binding or allosteric modulation.
The physical state of N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide is typically solid at room temperature. Its melting point and solubility characteristics would need to be determined experimentally.
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 355.37 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
| Reactivity | Moderate; reacts under specific conditions |
Relevant analyses such as logP (partition coefficient) values would provide insights into its lipophilicity and potential bioavailability.
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-y)-3-methyl - 1H-pyrazol - 5 - yl)butyramide has potential applications in pharmaceuticals, particularly in drug design for conditions that involve pyrimidine or pyrazole derivatives. Its structural features may allow it to act as an inhibitor for specific enzymes or receptors involved in metabolic pathways or disease mechanisms.
Research into this compound could lead to advancements in therapeutic agents targeting various diseases, including cancer or inflammatory conditions where such heterocycles are known to play significant roles in drug action.
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: